2-(2-Benzylphenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

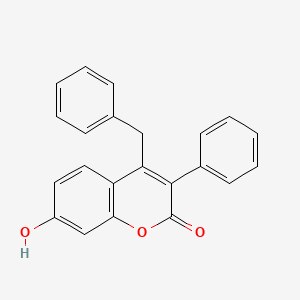

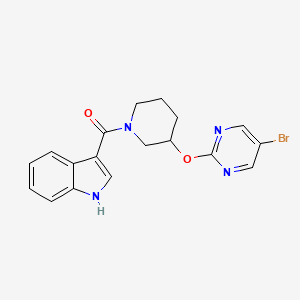

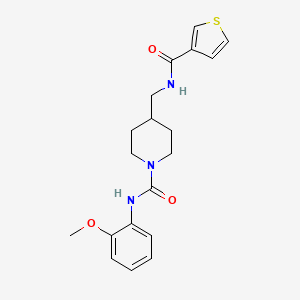

2-(2-Benzylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H16N2O2 . It has a molecular weight of 256.30 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the condensation of certain phenylacetohydrazides with different aryl aldehydes in ethanol, using perchloric acid as a catalyst .Molecular Structure Analysis

The molecular structure of this compound contains a total of 49 bonds, including 29 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 N hydrazine, and 1 aromatic ether .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies have reported on the synthesis and characterization of compounds related to 2-(2-Benzylphenoxy)acetohydrazide, demonstrating their potential in pharmacological applications. These compounds are synthesized through a series of reactions starting from basic materials such as o-phenylenediamine, phenoxyacetic acid, and various aromatic aldehydes, leading to the formation of a range of derivatives with potential biological activities (Shaharyar et al., 2016; Fuloria et al., 2009).

Antimicrobial and Anticancer Evaluation

Derivatives of this compound have been evaluated for their antimicrobial and anticancer properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, as well as anticancer potential against various cancer cell lines. This highlights their potential as leads for the development of new therapeutic agents (Salahuddin et al., 2014; Salahuddin et al., 2017).

Anti-inflammatory and Analgesic Activity

Research has also focused on the anti-inflammatory and analgesic activities of this compound derivatives. Specific compounds have been identified that show significant anti-inflammatory and analgesic effects, which could be valuable in the treatment of various inflammatory and pain-related conditions (Hunashal et al., 2014).

Advanced Materials and Applications

Beyond pharmacological applications, derivatives of this compound have been explored for their potential in advanced materials and industrial applications. Studies have investigated their use as corrosion inhibitors for mild steel, demonstrating their effectiveness in protecting against corrosion in acidic environments. This suggests their applicability in various industrial and engineering contexts (Mandour et al., 2018).

Zukünftige Richtungen

While specific future directions for 2-(2-Benzylphenoxy)acetohydrazide are not mentioned in the search results, research into similar compounds has shown potential in various fields. For instance, phenoxyacetohydrazide Schiff bases have been studied for their inhibitory effects on β-glucuronidase, an enzyme involved in carbohydrate metabolism . This suggests potential future directions for the study and application of this compound in similar areas of research.

Wirkmechanismus

Target of Action

The primary target of 2-(2-Benzylphenoxy)acetohydrazide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.

Mode of Action

This compound interacts with β-glucuronidase by inhibiting its activity

Biochemical Pathways

By inhibiting β-glucuronidase, this compound affects the glucuronidation pathway . This pathway is responsible for the conjugation of glucuronic acid to a variety of substances, including drugs, bilirubin, and some hormones, rendering them more water-soluble and thus easier to excrete from the body. Inhibition of β-glucuronidase can therefore impact the metabolism and elimination of these substances.

Eigenschaften

IUPAC Name |

2-(2-benzylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-17-15(18)11-19-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAPDVRQINVHHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)

![(2-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2831924.png)

![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)

![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)

![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)

![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)